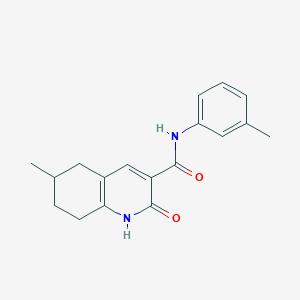
5-(2,4-dimethoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dimethoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone, also known as DNP-Fur, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DNP-Fur is a furanone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, and xanthine oxidase, which is involved in the metabolism of purines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
実験室実験の利点と制限
5-(2,4-dimethoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has several advantages for use in lab experiments, including its stability and ease of synthesis. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
将来の方向性
Future research on 5-(2,4-dimethoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone could focus on its potential applications in the development of new drugs for the treatment of cancer, inflammation, and other diseases. In addition, further studies could be conducted to fully understand the mechanism of action of this compound and its potential interactions with other molecules. Finally, research could be conducted to develop new synthesis methods for this compound and related compounds, which could lead to the development of new materials and catalysts.
合成法
5-(2,4-dimethoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has been synthesized using various methods, including the reaction of 2,4-dimethoxyphenylacetic acid with 2-nitrobenzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then subjected to a cyclization reaction to yield the final product, this compound. Other methods involve the use of different starting materials and reagents, such as the reaction of 2,4-dimethoxyphenylacetic acid with 2-nitrobenzyl bromide in the presence of a base.
科学的研究の応用
5-(2,4-dimethoxyphenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone has been studied extensively in the field of organic chemistry due to its unique structure and potential applications. This compound has been used as a starting material for the synthesis of various compounds, including biologically active molecules and natural products. In addition, this compound has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications in catalysis and materials science.
特性
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-24-14-7-8-15(17(11-14)25-2)18-10-13(19(21)26-18)9-12-5-3-4-6-16(12)20(22)23/h3-11H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKJQUQADPGXLG-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5415158.png)
![2-(3-chlorophenyl)-4-[(2-ethyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B5415160.png)
![1-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5415176.png)
![(1R*,3S*,4S*)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5415187.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5415195.png)

![1-(1-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5415211.png)
![2-(4-fluorophenyl)-5-propyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5415213.png)
![N-(4-{[1-methyl-3-oxo-3-(3-pyridinyl)-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5415217.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-isobutylcyclopropyl)acetamide](/img/structure/B5415227.png)
![1-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-methyl-1,4-diazepan-5-one](/img/structure/B5415236.png)
![N-3-pyridinyl-2-[4-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5415241.png)
![3-[{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5415249.png)
![N-[2-(benzyloxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5415254.png)